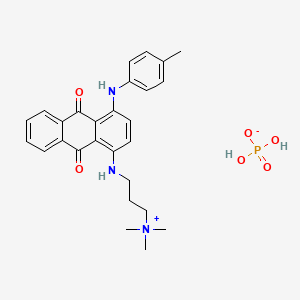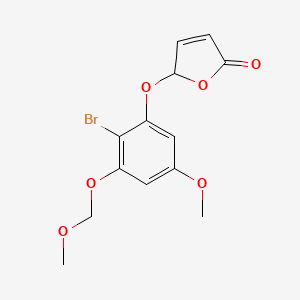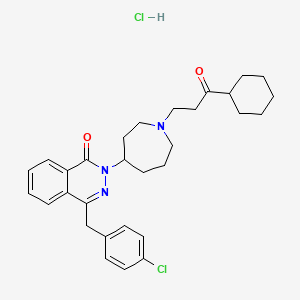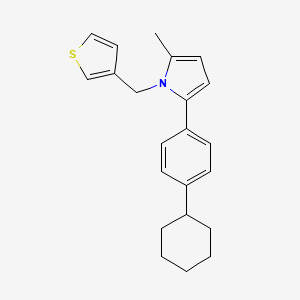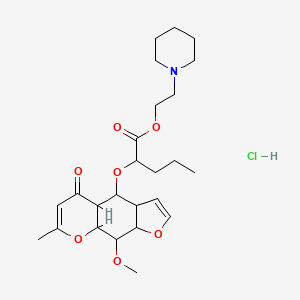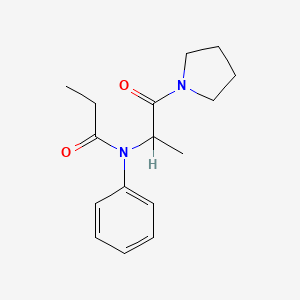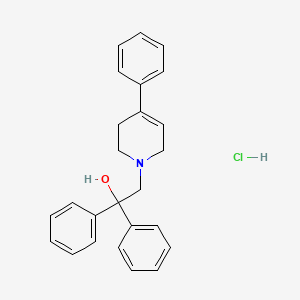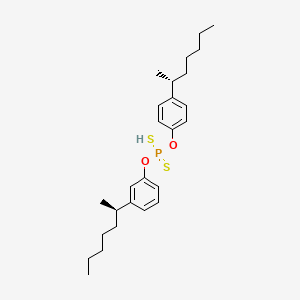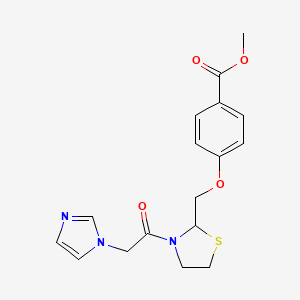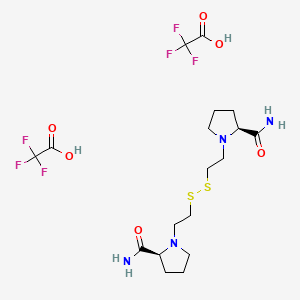
8-Keto-5-nitrotetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCRIS 8480 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 8480 involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes:
Initial Reaction: The starting materials undergo a condensation reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compound is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Synthesis: The purified intermediate is reacted with specific reagents to form CCRIS 8480. This step often requires catalysts and precise temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of CCRIS 8480 is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography and crystallization techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CCRIS 8480 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: CCRIS 8480 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
CCRIS 8480 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of CCRIS 8480 involves its interaction with specific molecular targets. It is known to:
Bind to Enzymes: CCRIS 8480 can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: The compound affects various biochemical pathways, leading to changes in cellular functions.
Signal Transduction: It can influence signal transduction pathways, altering the cellular response to external stimuli.
Comparison with Similar Compounds
Similar Compounds
CCRIS 8479: Similar in structure but differs in its reactivity and stability.
CCRIS 8481: Shares some functional groups with CCRIS 8480 but has different biological activity.
Uniqueness
CCRIS 8480 stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses further highlight its significance in scientific research.
Properties
CAS No. |
272438-28-5 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5-nitro-10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H13NO3/c20-18-7-3-4-11-8-15-12(9-16(11)18)10-17(19(21)22)14-6-2-1-5-13(14)15/h1-2,5-6,8-10H,3-4,7H2 |
InChI Key |
YHMCIWPAXJFGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C3C=C(C4=CC=CC=C4C3=C2)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



